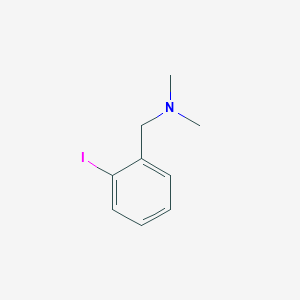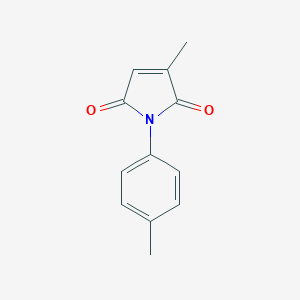
1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-, also known as Meldrum's acid, is an organic compound that has gained significant attention in the scientific community due to its diverse applications in various fields of research. Meldrum's acid is a versatile molecule that is used in the synthesis of various organic compounds and has been extensively studied for its biochemical and physiological effects. In
科学研究应用
1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid has found wide-ranging applications in various fields of scientific research. It is commonly used in the synthesis of heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. These compounds have significant pharmacological activity and are used as drugs for the treatment of various diseases. 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid is also used as a reagent in the synthesis of natural products, such as alkaloids, steroids, and terpenes. Additionally, 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid has been used in the synthesis of fluorescent dyes and in the preparation of polymers.
作用机制
1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid is a versatile molecule that can undergo various chemical reactions due to the presence of two carbonyl groups in its structure. The molecule can act as a nucleophile, a Michael acceptor, and a dienophile, among other things. The mechanism of action of 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid depends on the specific reaction it is involved in. For example, in the synthesis of pyrazoles, 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid acts as a nucleophile and reacts with an α,β-unsaturated ketone to form an intermediate compound, which undergoes cyclization to form the pyrazole ring.
生化和生理效应
1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant activity and to inhibit the growth of cancer cells. Additionally, 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid has been shown to have anti-inflammatory activity and to reduce the production of pro-inflammatory cytokines. Furthermore, 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid has been shown to have neuroprotective effects and to improve cognitive function.
实验室实验的优点和局限性
1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid has several advantages for use in lab experiments. It is readily available, inexpensive, and easy to handle. Additionally, it can be used in a wide range of reactions, making it a versatile reagent. However, 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid has some limitations. It is sensitive to air and moisture, and its reactivity can be affected by impurities in the reaction mixture. Furthermore, 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid can decompose at high temperatures, leading to the formation of undesired by-products.
未来方向
There are several future directions for research on 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid. One area of interest is the development of new synthetic methods for the preparation of 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid and its derivatives. Another area of interest is the synthesis of novel compounds using 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid as a starting material. Additionally, the biological activity of 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid and its derivatives can be further explored to identify potential therapeutic agents. Furthermore, the use of 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid in the preparation of functional materials, such as sensors and catalysts, can be investigated.
Conclusion:
In conclusion, 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid is a versatile molecule that has found wide-ranging applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid has the potential to be used in the development of novel drugs, functional materials, and other useful compounds.
合成方法
1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid can be synthesized by the reaction of malonic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate compound, which undergoes a dehydration reaction to form 1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)-'s acid. The yield of the reaction can be improved by using an excess of acetic anhydride and by carrying out the reaction under reflux conditions.
属性
CAS 编号 |
3120-12-5 |
|---|---|
产品名称 |
1H-Pyrrole-2,5-dione, 3-methyl-1-(4-methylphenyl)- |
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC 名称 |
3-methyl-1-(4-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H11NO2/c1-8-3-5-10(6-4-8)13-11(14)7-9(2)12(13)15/h3-7H,1-2H3 |
InChI 键 |
WOKURXAXAPLSNE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C2=O)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



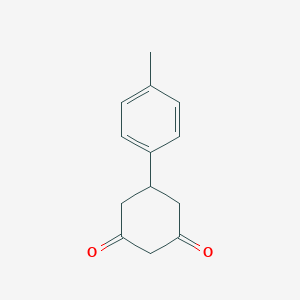
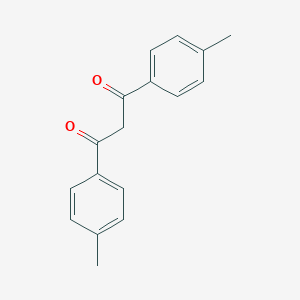
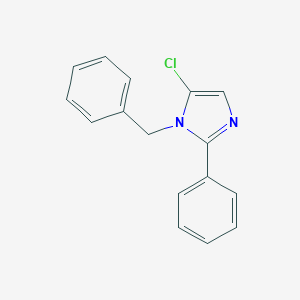
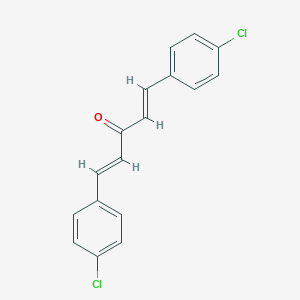
![1H-Benzimidazole, 2-[(2,4-dinitrophenyl)thio]-](/img/structure/B182768.png)
![5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182770.png)
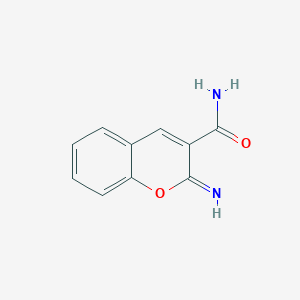
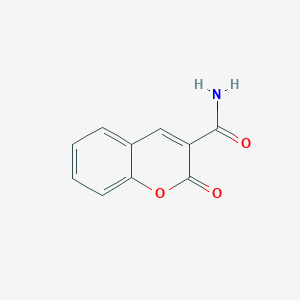
![Methyl 2-[2-(2-methoxycarbonylphenyl)ethynyl]benzoate](/img/structure/B182773.png)
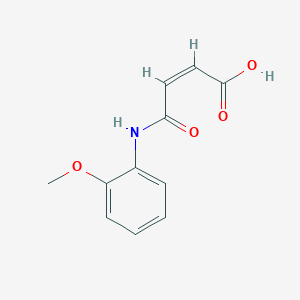
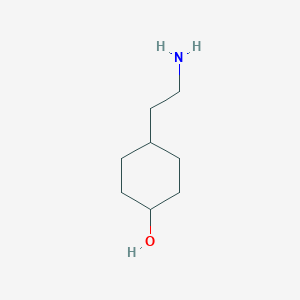
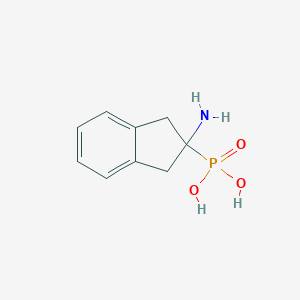
![3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182780.png)
